

# dose-limiting nausea and vomiting with LY2979165

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Compound of Interest		
Compound Name:	LY2979165	
Cat. No.:	B1651637	Get Quote

#### **Technical Support Center: LY2979165**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting nausea and vomiting associated with the mGluR2 agonist, **LY2979165**.

#### Frequently Asked Questions (FAQs)

Q1: What is LY2979165 and what is its mechanism of action?

A1: **LY2979165** is a prodrug of the selective orthosteric metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.[1][2][3] As an mGluR2 agonist, it works by activating presynaptic mGluR2 receptors, which are coupled to Gi/o proteins.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[1][4] The ultimate effect is a reduction in the release of the excitatory neurotransmitter glutamate in the synapse.[1][5]

Q2: What are the known dose-limiting side effects of **LY2979165**?

A2: In Phase 1 clinical trials, the most common treatment-emergent adverse events considered related to **LY2979165** were dizziness, somnolence, headache, and dose-limiting nausea and vomiting.[2]

Q3: At what dose levels do nausea and vomiting become a concern?



A3: Nausea and vomiting were identified as dose-limiting toxicities following single doses of **LY2979165**.[2] While specific percentages of incidence at each dose level are not publicly available, it was observed in a dose-escalation study with single doses ranging from 20 to 150 mg.[2]

Q4: How can the nausea and vomiting associated with **LY2979165** be managed in a research setting?

A4: Clinical studies have utilized a dose titration regimen to manage and mitigate the emetic effects of **LY2979165**.[2] This approach allowed for the administration of higher doses (up to 400 mg in multiple once-daily doses) over a 14-day period.[2] Starting with a lower dose and gradually increasing it may allow for better tolerability.

Q5: Is the active moiety of **LY2979165** detectable in plasma?

A5: Yes, **LY2979165** is extensively converted to its active moiety, 2812223. Minimal levels of the prodrug **LY2979165** are measurable in plasma.[2]

# Troubleshooting Guide: Managing Nausea and Vomiting in Preclinical and Clinical Research

This guide provides practical steps for researchers encountering nausea and vomiting during experiments with **LY2979165**.

## Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
High incidence of emesis in animal models following a single high dose.	Rapid increase in plasma concentration of the active moiety, 2812223, leading to acute adverse effects.	1. Implement a dose- fractionation schedule: Administer the total daily dose in two or more smaller doses. 2. Introduce a dose-escalation protocol: Start with a low dose and gradually increase to the target dose over several days. 3. Consider co-administration with an anti-emetic: Pre- treatment with a standard anti- emetic agent may be explored, ensuring it does not interfere with the primary experimental outcomes.
Subjects in a clinical study report significant nausea and/or experience vomiting.	Individual sensitivity or exceeding the maximum tolerated single dose.	1. Adhere to a strict dosetitration protocol: As demonstrated in clinical trials, this is the primary strategy for improving tolerability.[2] 2. Monitor subjects closely after dosing: Observe for early signs of nausea to manage symptoms proactively. 3. Ensure adequate hydration: Dehydration can exacerbate nausea.
Difficulty in distinguishing between compound-related emesis and procedural stress in animal models.	Confounding factors in the experimental setup.	1. Acclimatize animals to handling and dosing procedures: This can help reduce stress-induced physiological responses. 2. Include a vehicle-control group: This is essential to differentiate between the



effects of the compound and the experimental procedure.

#### **Data Presentation**

The following tables summarize the available data on the administration of **LY2979165** in Phase 1 clinical trials.

Table 1: LY2979165 Single Ascending Dose (SAD) Study Overview

Parameter	Value
Dose Range	20 - 150 mg
Most Common Adverse Events	Dizziness, Vomiting, Nausea, Somnolence, Headache[2]
Dose-Limiting Toxicities	Nausea and Vomiting[2]

Table 2: LY2979165 Multiple Ascending Dose (MAD) Study Overview

Parameter	Value
Dose Range	20 - 400 mg (once-daily)[2]
Dosing Regimen	Dose titration over 14 days[2]
Key Finding	Dose titration allowed for the administration of higher doses.[2]

## **Experimental Protocols**

Protocol 1: Phase 1 Single and Multiple Ascending Dose Clinical Trial Design

A Phase 1, investigator- and subject-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LY2979165** in healthy male subjects.[2]

• Single Ascending Dose (SAD) Cohorts:



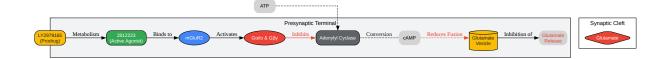
- Subjects received a single oral dose of LY2979165 (ranging from 20 mg to 150 mg) or a placebo.
- Safety parameters, including the incidence of nausea and vomiting, were monitored closely.
- Multiple Ascending Dose (MAD) Cohorts:
  - Subjects received once-daily oral doses of LY2979165 (ranging from 20 mg to 400 mg) or a placebo.
  - A dose-titration regimen was employed over a 14-day period to improve tolerability.
  - Plasma and urine samples were collected to measure the pharmacokinetics of LY2979165 and its active moiety, 2812223.

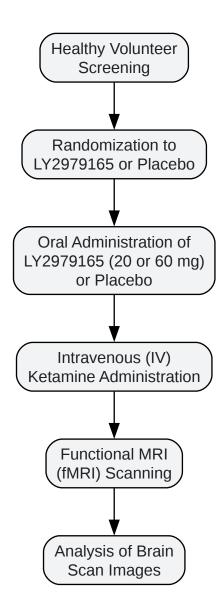
### **Mandatory Visualization**

mGluR2 Signaling Pathway

The following diagram illustrates the signaling pathway activated by an mGluR2 agonist like **LY2979165** (via its active moiety 2812223).







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